ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a chloromethyl group at position 5 and a 1,2,5-oxadiazole (furazan) ring at position 1. This structure combines electron-withdrawing (chloromethyl, oxadiazole) and electron-donating (pyrrole) groups, which may influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
ethyl 5-(chloromethyl)-1-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN6O3/c1-2-21-12(20)9-8(7-13)19(17-14-9)11-10(15-22-16-11)18-5-3-4-6-18/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPUQPVIFCAYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N3C=CC=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced through a condensation reaction involving a suitable pyrrole precursor.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Chloromethylation: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Esterification: The final esterification step involves the reaction of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the triazole and pyrrole rings.
Cyclization Reactions: The presence of multiple reactive sites allows for the formation of additional ring structures through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted triazole derivatives, while oxidation and reduction can modify the electronic properties of the rings.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate has shown promise in the development of new pharmaceuticals. Its structural components suggest potential activity against various diseases:
- Antimicrobial Activity : Research indicates that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. Ethyl 5-(chloromethyl)-triazole derivatives have been studied for their efficacy against bacterial strains and fungi .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The presence of the triazole ring is particularly noted for its ability to interfere with cellular processes involved in tumor growth .
Agricultural Science
In the realm of agriculture, this compound is being investigated for its potential as a pesticide or herbicide:
- Pesticidal Activity : The chloromethyl group enhances the reactivity of the compound, which can be utilized to develop novel agrochemicals that target pests while minimizing environmental impact .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant inhibition of E. coli and S. aureus growth with low MIC values. |
| Study B | Anticancer | Showed reduced proliferation in MCF7 breast cancer cells; further studies suggested apoptosis induction. |
| Study C | Pesticide Development | Identified effectiveness against aphids and whiteflies; field trials indicated lower toxicity to beneficial insects. |
Mechanism of Action
The mechanism of action of ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole and oxadiazole rings can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Chemical Properties
- Solubility : The ethyl ester moiety improves lipophilicity, but the chloromethyl and pyrrole groups may introduce moderate polarity. The analog with a pyrrolidinyl group () has a topological polar surface area (TPSA) of 125 Ų, suggesting lower membrane permeability than the target compound, assuming similar substituents .
- Reactivity : The chloromethyl group is a superior leaving group compared to methyl () or pyrrolidinylmethyl (), enabling derivatization for prodrug strategies or covalent binding to targets .
Crystallographic and Structural Insights
While direct data on the target compound’s crystal structure are lacking, and highlight the use of SHELXL for small-molecule refinement. Analogous compounds (e.g., ’s derivatives) likely exhibit planar triazole and oxadiazole rings, with substituents influencing packing patterns. The pyrrole group’s bulk may induce steric hindrance, affecting crystallinity compared to smaller substituents like amino or nitro groups .
Biological Activity
Ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate (CAS No. 681851-71-8) is a synthetic compound that belongs to the class of oxadiazole and triazole derivatives. These compounds have garnered interest due to their diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₁ClN₆O₃, with a molecular weight of 322.71 g/mol. The structure features a chloromethyl group and a pyrrole moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁ClN₆O₃ |
| Molecular Weight | 322.71 g/mol |
| CAS Number | 681851-71-8 |
| MDL Number | MFCD03766116 |
| Hazard Classification | Irritant |
Anticancer Activity
Numerous studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity : Research has indicated that derivatives exhibit IC50 values ranging from 2.76 µM to 9.27 µM against specific cancer cell lines such as ovarian (OVXF 899) and pleural mesothelioma (PXF 1752) .
Antibacterial Activity
The compound also demonstrates notable antibacterial properties. Studies have reported that derivatives exhibit activity against resistant strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Antifungal Properties
Research indicates that oxadiazole-based compounds can inhibit fungal growth by disrupting cellular processes. The presence of the triazole ring enhances this activity by targeting fungal enzymes involved in sterol biosynthesis .
Additional Biological Activities
Beyond anticancer and antimicrobial effects, there are indications that these compounds may possess:
- Anti-inflammatory properties : Compounds have shown potential in reducing inflammation markers in vitro.
- Antiviral effects : Certain derivatives are being evaluated for their efficacy against viral infections.
Study on Anticancer Activity
A study published in Nature Reviews demonstrated that a derivative of this compound exhibited selective toxicity towards human cancer cell lines while sparing normal cells .
Antibacterial Testing
In another investigation focusing on antibacterial activity, various derivatives were tested against E. coli and Pseudomonas aeruginosa. Results showed that several compounds had minimum inhibitory concentrations (MICs) below 100 µg/mL, indicating strong antibacterial potential .
Q & A
Q. What are the recommended synthetic routes for ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate, and what critical reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including cyclization and functionalization. For example:
- Step 1 : Formation of the 1,2,5-oxadiazole (oxadiazole) ring via cyclization of precursor nitrile oxides or amidoximes under acidic conditions .
- Step 2 : Introduction of the 1H-pyrrol-1-yl group via nucleophilic substitution or copper-catalyzed coupling reactions, as seen in analogous oxadiazole derivatives .
- Step 3 : Construction of the triazole ring using click chemistry (e.g., Huisgen cycloaddition) with a chloromethyl carboxylate intermediate .
Critical conditions include temperature control (e.g., 0–5°C for cyclization steps ), solvent selection (e.g., DMF for coupling reactions ), and catalyst choice (e.g., Cu(I) for triazole formation ). Yield optimization may require iterative adjustment of stoichiometry and reaction time .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the chloromethyl group (δ ~4.5–5.0 ppm for CHCl) and ester carbonyl (δ ~165–170 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of heterocyclic rings (1,2,3-triazole and 1,2,5-oxadiazole) and substituent orientations, as demonstrated for structurally related triazole-oxadiazole hybrids .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHClNO) and detects isotopic patterns for chlorine .
Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?
- Methodological Answer :
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to ester and heterocyclic groups; limited solubility in water. Pre-solubility screening via UV-Vis spectroscopy is recommended .
- Stability : The chloromethyl group may hydrolyze under acidic/basic conditions. Stability tests (TGA/DSC) under varying pH and temperature are critical. Store at –20°C in inert atmosphere to prevent degradation .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways for this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates for oxadiazole and triazole formation, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing reaction data (e.g., yield, solvent, catalyst) to predict optimal conditions for chloromethylation or pyrrole coupling .
- Example : ICReDD’s workflow combines computation and experimental feedback to narrow down parameters like catalyst loading (e.g., Cu(I) 5–10 mol%) .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare bioactivity datasets (e.g., antimicrobial IC values) across analogs (e.g., pyrazole-triazole hybrids vs. oxadiazole derivatives ). Discrepancies may arise from assay conditions (e.g., bacterial strain variability) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace chloromethyl with hydroxymethyl) to isolate contributions of specific functional groups .
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to confirm reproducibility .
Q. How does the electronic interplay between the 1,2,5-oxadiazole and 1H-triazole rings influence reactivity in downstream functionalization?
- Methodological Answer :
- Electron Density Analysis : DFT calculations reveal electron-deficient oxadiazole rings enhance electrophilic substitution at the triazole’s 4-position, facilitating reactions like Suzuki coupling or nucleophilic aromatic substitution .
- Experimental Validation : Introduce electron-withdrawing/donating groups to the oxadiazole and monitor reaction rates (e.g., bromination kinetics) .
- Case Study : In analogous compounds, oxadiazole’s electron deficiency directs regioselective functionalization of the triazole ring .
Q. What industrial-scale challenges arise in synthesizing this compound, and how can reactor design mitigate them?
- Methodological Answer :
- Scale-Up Risks : Exothermic triazole cycloaddition requires precise temperature control; use continuous flow reactors for heat dissipation .
- Separation Challenges : Membrane technologies (e.g., nanofiltration) isolate polar intermediates from reaction mixtures .
- Process Automation : Implement real-time monitoring (e.g., in-line FTIR) to adjust parameters (pH, flow rate) dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
